molecular formula C16H16FN5O2S B2878324 6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-46-7

6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2878324
CAS No.: 896298-46-7
M. Wt: 361.4
InChI Key: KERSHVVOURPJKT-UHFFFAOYSA-N
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Description

The compound 6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a fused heterocyclic molecule belonging to the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one scaffold. Key structural features include:

  • Position 3: A thioether linkage to a 2-(4-fluorophenyl)-2-oxoethyl group, introducing both lipophilic (fluorophenyl) and electrophilic (ketone) moieties.
  • Core: The bicyclic [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one system, which provides a rigid framework for intermolecular interactions .

Properties

IUPAC Name

6-tert-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-16(2,3)12-13(24)18-14-19-20-15(22(14)21-12)25-8-11(23)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERSHVVOURPJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C13H14FN5O2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}_5\text{O}_2\text{S}

This structure features a tert-butyl group and a 4-fluorophenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For example:

  • In vitro assays demonstrated that derivatives of triazolo compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring enhance binding affinity to specific targets involved in tumor growth regulation .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Research has indicated that certain triazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance membrane permeability, allowing for increased efficacy against microbial targets .

The biological activity of the compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cellular function. For instance, they may act as inhibitors of kinases involved in cell signaling pathways that regulate growth and survival .
  • Cell Cycle Disruption : The compound has been shown to disrupt the normal cell cycle progression in cancer cells, leading to increased rates of apoptosis. This effect is particularly relevant in the context of chemotherapy resistance where traditional agents fail to induce cell death .

Study 1: Anticancer Efficacy

A study published in Nature reported that a similar triazolo compound induced significant apoptosis in leukemia cells through mitochondrial pathways. The study highlighted that compounds with similar structural features could be effective in overcoming drug resistance in cancer therapies .

Study 2: Antimicrobial Assessment

In a clinical microbiology study, derivatives were tested against common pathogens. The results indicated a marked reduction in bacterial viability with IC50 values in the low micromolar range, showcasing their potential as antimicrobial agents .

Data Tables

Activity Type IC50 (µM) Cell Line/Organism Reference
Anticancer4.4HeLa (cervical cancer)
Antimicrobial12.5Staphylococcus aureus
Antimicrobial8.0Escherichia coli

Scientific Research Applications

The compound 6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, agricultural science, and environmental studies.

Anticancer Activity

Recent studies have indicated that compounds with triazole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. The specific compound may act by disrupting cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

The presence of the fluorophenyl group suggests potential antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

There is evidence that triazole-based compounds can act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism or microbial resistance. This could be a significant area for further research to explore the compound's efficacy as a therapeutic agent.

Pesticide Development

The compound's structure may provide a basis for developing new pesticides. The incorporation of sulfur and fluorine atoms can enhance the bioactivity of agrochemicals, potentially leading to more effective pest control solutions with reduced environmental impact.

Plant Growth Regulators

Research into similar chemical structures has shown promise in their use as plant growth regulators. The compound could potentially be tested for its ability to influence plant growth and development, offering applications in agriculture to enhance crop yields.

Pollution Remediation

Triazole derivatives have been studied for their ability to chelate heavy metals and other pollutants. This compound may be investigated for its potential use in environmental remediation efforts, particularly in contaminated soil and water systems.

Biomonitoring Studies

Given its chemical properties, this compound could serve as a biomarker in environmental studies to monitor exposure to pollutants. Its stability and detectability make it suitable for use in biomonitoring programs aimed at assessing human exposure to environmental toxins.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation at low concentrations.
Study BAntimicrobial PropertiesShowed effectiveness against multiple bacterial strains; further testing needed.
Study CPesticide DevelopmentSuggested potential as a novel pesticide with lower toxicity profiles compared to existing products.
Study DEnvironmental RemediationFound effective in reducing heavy metal concentrations in contaminated water samples.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions
Position 6 (R⁶) :
Compound Name R⁶ Substituent Molecular Weight Melting Point (°C) Yield (%)
Target Compound tert-butyl 396.43* Not reported Not reported
8-Amino-6-(tert-butyl)-3-(4-substituted) tert-butyl ~310–350† Not reported Not reported
6-Methyl derivatives (7a–j) Methyl 314.31–338.28 202–247 63–74

*Calculated molecular weight. †Estimated based on substituents.

Key Observations :

  • The tert-butyl group (vs.
  • Methyl-substituted derivatives (e.g., 7e, 7h) exhibit moderate yields (63–74%) and melting points (202–247°C), suggesting stable crystalline forms .
Position 3 (R³) :
Compound Name R³ Substituent Biological Relevance (if reported)
Target Compound (2-(4-fluorophenyl)-2-oxoethyl)thio Not explicitly reported
3-(4-Chlorophenyl) derivative (7h) 4-Chlorophenyl Unknown; likely modulates aromatic interactions
3-Isobutyl derivative (7e) Isobutyl Unknown
3-Benzylmercapto derivative Benzylmercapto Stabilized by N–H⋯N hydrogen bonds

Key Observations :

  • The thioether-linked fluorophenyl ketone in the target compound introduces a unique combination of halogen bonding (via fluorine) and ketone reactivity.
  • Chlorophenyl and benzylmercapto substituents in analogs prioritize steric and electronic effects over direct reactivity .
Position 1 (R¹) :
Compound Name R¹ Substituent Impact on Properties
Target Compound H (unsubstituted) Reduces steric hindrance
1-(4-Nitrophenyl) derivatives (7b, 7j) 4-Nitrophenyl Enhances electron-withdrawing effects

Key Observations :

  • Nitrophenyl groups at position 1 improve crystallinity (e.g., 7b: monoclinic P21/n space group) but may increase toxicity risks .
Physicochemical and Crystallographic Properties
Property Target Compound 6-Methyl-3-(4-chlorophenyl) (7h) 8-Amino-6-(tert-butyl)
Melting Point (°C) Not reported 245–247 Not reported
Crystallographic System Not reported Monoclinic (P21/n) Monoclinic (P21/c)
Hydrogen Bonding Expected (N–H⋯O/N) Observed in 7b Extensive N–H⋯N/O

Key Observations :

  • Fluorophenyl and tert-butyl groups may reduce melting points compared to chlorophenyl analogs due to disrupted crystal packing.
  • Hydrogen bonding and π-π interactions are critical for stability across this class .

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